4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid is a perfluorinated carboxylic acid with the molecular formula C11H5F17O2. This compound is part of a class of chemicals known for their high stability and resistance to degradation due to the strong carbon-fluorine bonds. These properties make it useful in various industrial applications, particularly in the production of water and oil-repellent materials.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of perfluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is widely used in the production of water and oil-repellent coatings, as well as in the manufacture of non-stick surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where undecanoic acid is subjected to fluorine gas in the presence of an electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, large-scale production of this compound often employs a similar ECF process but with optimized conditions to ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to manage the highly reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium hydroxide, which facilitate the deprotonation of the carboxyl group, making it more reactive. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with alcohols can produce esters, while reactions with amines can yield amides.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The compound’s fluorinated tail integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. This can impact various molecular targets and pathways, including those involved in cell signaling and transport.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Another perfluorinated carboxylic acid with similar properties but a shorter carbon chain.
Perfluorononanoic acid (PFNA): Similar in structure but with a nine-carbon chain.
Perfluorodecanoic acid (PFDA): A ten-carbon chain perfluorinated carboxylic acid.
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid is unique due to its longer carbon chain, which provides enhanced stability and hydrophobicity compared to shorter-chain perfluorinated acids. This makes it particularly effective in applications requiring extreme resistance to water and oil.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRCRCFPVAXHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188165 | |
Record name | 8:3 Fluorotelomer carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34598-33-9 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34598-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034598339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8:3 Fluorotelomer carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HFUA contribute to the formation of pH-responsive liquid marbles?
A1: HFUA is a hydrophobic fluorinated fatty acid. The research demonstrates that HFUA powder can adsorb onto the surface of water droplets. [] This adsorption creates a stable, hydrophobic shell around the droplet, leading to the formation of a liquid marble. The pH-responsive nature arises from the carboxylic acid group in HFUA. Changes in pH can alter the ionization state of this group, influencing the hydrophobicity of the HFUA layer and thus the stability of the liquid marble.
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